molecular formula C7H11ClN2O B13790230 2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride CAS No. 947533-19-9

2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride

Cat. No.: B13790230
CAS No.: 947533-19-9
M. Wt: 174.63 g/mol
InChI Key: PIYIIOAKEPIWQE-UHFFFAOYSA-N
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Description

2-Amino-4-(1'-hydroxyethyl)-pyridine hydrochloride is a pyridine derivative featuring a hydroxyethyl substituent at the 4-position and an amino group at the 2-position.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

947533-19-9

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

1-(2-aminopyridin-4-yl)ethanol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-5(10)6-2-3-9-7(8)4-6;/h2-5,10H,1H3,(H2,8,9);1H

InChI Key

PIYIIOAKEPIWQE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)N)O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Amino-4-(1'hydroxyethyl)-pyridine Hydrochloride

Direct Hydroxyethylation of 2-Aminopyridine Derivatives

One common approach involves the hydroxyethylation of 2-aminopyridine or its derivatives using formaldehyde or related reagents under catalytic conditions. However, direct literature specifically describing the preparation of this compound is limited. Instead, related pyridine hydroxyethylation methods provide insight into potential synthetic routes.

Hydroxyethylation of 2-Methylpyridine to 2-Hydroxyethyl Pyridine

A patent (CN111995566B) describes a method for preparing 2-hydroxyethyl pyridine, a close structural analog, by reacting 2-methylpyridine with formaldehyde under organic base catalysis at elevated pressure (2-8 MPa) and temperature (200-230 °C) in water as solvent. Organic bases such as triethylene diamine (DABCO), hexamethylenediamine, tetramethylguanidine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are used as catalysts. The molar ratios and reaction conditions optimize conversion and purity:

Parameter Range/Value
Pressure 4-5 MPa
Temperature 200-230 °C
Solvent Water
Molar ratio (solvent:2-methylpyridine) 0.3:1 to 1.2:1
Molar ratio (formaldehyde:2-methylpyridine) 1:5 to 1:10
Molar ratio (organic base:2-methylpyridine) 1:50 to 1:200

This method achieves a higher single-pass conversion rate and shorter reaction time compared to earlier methods, although it targets 2-hydroxyethyl pyridine rather than the amino-substituted derivative.

Summary Table of Preparation Methods

Methodology Key Reactants Conditions Advantages Disadvantages
Hydroxyethylation of 2-methylpyridine 2-methylpyridine, formaldehyde, organic base 200-230 °C, 4-5 MPa, water solvent High conversion, shorter time Requires high pressure equipment; byproducts possible
Pyrazole Intermediate Route Alkyl (ethoxymethylene)cyanoacetate, 2-hydroxyethylhydrazine Reflux in alkanol, hydrolysis, decarboxylation Multi-step with good yields Multi-step, complex isolation
Acid-Catalyzed Condensation 2-amino-3-hydroxypyridine, 2-acetylbutyrolactone Reflux in chlorobenzene, acid catalyst High purity product, scalable Strong acid, organic solvent use

Research Findings and Considerations

  • Catalyst Selection: Organic bases such as DABCO and DBU are effective catalysts for hydroxyethylation, improving conversion rates and reducing reaction times.

  • Reaction Medium: Water as a solvent is preferred for green chemistry considerations, but high-pressure equipment is necessary for optimal results.

  • Purity and Yield: Methods involving multi-step synthesis with intermediate hydrolysis and decarboxylation afford high purity products but require careful control of reaction parameters and isolation steps.

  • Industrial Feasibility: High-pressure and high-temperature conditions increase equipment costs and complexity. Alternative methods with milder conditions but longer reaction times may be preferred depending on scale and application.

  • Byproduct Formation: Some methods report significant byproducts and complicated downstream separation, necessitating optimization of feed ratios and catalysts.

Chemical Reactions Analysis

Acid-Base Reactions

The amino group (−NH₂) enables acid-base reactivity, forming salts with acids. For example:

  • Protonation in acidic media yields a cationic ammonium species.

  • Deprotonation under basic conditions generates the free base form.

Key Observations :

  • Neutralization with HCl forms the hydrochloride salt (crystalline structure).

  • Reactivity with carboxylic acids or sulfonic acids produces stable ionic derivatives .

Nucleophilic Substitution

The hydroxyethyl (−CH₂CH₂OH) group participates in substitution reactions.

Halogenation

  • Fluorination : Treatment with diethylaminosulfur trifluoride (DAST) or perfluorobutane sulfonyl fluoride (PBSF) replaces the hydroxyl group with fluorine (e.g., forming 4-(1-fluoroethyl)-2-aminopyridine derivatives) .

  • Bromination : Reactions with PPh₃/CBr₄ may fail due to competing elimination pathways .

Reagent Product Yield Conditions
DAST−CH₂CH₂F derivativeHighAnhydrous, 0–25°C
PBSF−CH₂CH₂F (with elimination byproducts)ModeratePolar aprotic solvent

Oxidation

  • The hydroxyethyl group oxidizes to a ketone (−COCH₃) under strong oxidizing agents (e.g., KMnO₄ or CrO₃).

  • Pyridine ring oxidation is less common but possible under harsh conditions.

Reduction

  • The amino group can be reduced to −NH− or −NH₂ under catalytic hydrogenation (e.g., H₂/Pd) .

Elimination Reactions

Under fluorination or dehydration conditions:

  • Elimination of water from the hydroxyethyl group forms a conjugated alkene adjacent to the pyridine ring (e.g., 4-vinylpyridine derivatives) .

Mechanism : Acid-catalyzed dehydration or fluorination-induced β-elimination .

Coordination Chemistry

The amino group acts as a Lewis base, forming coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are studied for catalytic or biological applications.

Example :
 Cu 2 Amino 4 1 hydroxyethyl pyridine Cl \text{ Cu 2 Amino 4 1 hydroxyethyl pyridine Cl }
Stoichiometry: 1:1 (metal:ligand) in aqueous ethanol.

Functionalization via Alkylation/Acylation

  • O-Alkylation : Reaction with alkyl halides (e.g., CH₃I, BrCH₂CH₂F) in the presence of CaH₂ yields ether derivatives .

  • Acylation : The amino group reacts with acyl chlorides to form amides.

Mechanistic Insights

  • Acid-base behavior : Protonation occurs preferentially at the pyridine nitrogen due to its higher basicity compared to the aliphatic amino group .

  • Elimination vs. substitution : Steric hindrance and reagent choice dictate whether elimination (e.g., forming alkenes) or substitution (e.g., fluorination) dominates .

This compound’s bifunctional nature enables its use in synthesizing pharmaceuticals, agrochemicals, and coordination polymers. Further studies on enantioselective transformations and catalytic applications are warranted.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its role in developing new drugs, particularly in targeting various biological pathways. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including:

  • Anticancer Activity : Research indicates that pyridine compounds can act as inhibitors of key enzymes involved in cancer progression. For instance, derivatives similar to 2-amino-4-(1'-hydroxyethyl)-pyridine have been studied for their ability to inhibit carbonic anhydrase, an enzyme linked to tumor growth and metastasis .
  • Anti-inflammatory Properties : Some studies suggest that pyridine derivatives can act as inhibitors of inflammatory pathways, making them potential candidates for treating conditions like arthritis or other inflammatory diseases .
  • Antimicrobial Effects : The compound has also shown promise in antimicrobial applications, where it can inhibit the growth of various pathogens. This is particularly relevant in the development of new antibiotics .

Structure-Activity Relationship Studies

Understanding how modifications to the chemical structure of 2-amino-4-(1'-hydroxyethyl)-pyridine affect its biological activity is crucial for drug design. Structure-activity relationship (SAR) studies have revealed that specific substitutions on the pyridine ring can significantly enhance or diminish its activity against targeted receptors . For example, variations in the hydroxyl group position or the amino group can lead to different potencies at serotonin receptors, which are implicated in mood regulation and other physiological processes .

Case Study 1: Anticancer Agents

A study published in 2024 explored novel pyridine-based compounds as anticancer agents. The research highlighted that derivatives of 2-amino-4-(1'-hydroxyethyl)-pyridine exhibited significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The findings support further investigation into this compound's potential as a lead structure for anticancer drug development .

Case Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of pyridine derivatives, including 2-amino-4-(1'-hydroxyethyl)-pyridine. The study demonstrated that these compounds could effectively reduce inflammation markers in vitro and in vivo models, suggesting their utility in treating chronic inflammatory diseases .

Data Tables

Application Area Biological Activity References
AnticancerInhibition of carbonic anhydrase
Anti-inflammatoryReduction of inflammation markers
AntimicrobialInhibition of pathogen growth
Structure-Activity RelationshipModifications affect potency

Mechanism of Action

The mechanism of action of 2-Amino-4-(1’hydroxyethyl)-pyridine hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may interfere with metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The hydroxyethyl substituent distinguishes this compound from closely related pyridine derivatives. Key comparisons include:

Table 1: Comparative Properties of Pyridine Derivatives
Compound Molecular Formula Substituent Molecular Weight (g/mol) Melting Point (°C) Key Applications
2-Amino-4-(1'-hydroxyethyl)-pyridine HCl Likely C₇H₁₁N₂O·HCl* 1'-hydroxyethyl ~192.6 (estimated) Not reported Pharmaceutical intermediate
2-Amino-4-chloromethylpyridine HCl C₆H₇ClN₂·HCl Chloromethyl 179.05 Not reported Pharmaceutical intermediate
4-Chloro-substituted pyridines C₂₅H₂₁ClN₃ (example) Chloro, nitro, etc. 466–545 268–287 Medicinal chemistry research

*Estimated based on substituent addition to pyridine core.

Key Observations :

  • Molecular Weight : The hydroxyethyl derivative is heavier than the chloromethyl analog (179.05 g/mol) due to the oxygen atom and additional hydrogen bonding capacity.
  • Melting Points : Chloro- and nitro-substituted pyridines exhibit higher melting points (268–287°C) , likely due to stronger intermolecular forces (e.g., halogen bonding). The hydroxyethyl group may reduce melting points compared to halogenated analogs due to increased solubility in polar solvents.

Research Findings and Trends

  • Substituent Effects : Halogen and nitro groups increase thermal stability (higher melting points) but reduce solubility . Hydroxyethyl and similar polar groups balance solubility and reactivity for pharmaceutical applications.
  • Yield Optimization : Substituted pyridines with bulky groups (e.g., bromophenyl) show lower yields (67%) compared to simpler substituents (81% for methyl groups) , suggesting steric hindrance impacts synthesis efficiency.

Biological Activity

2-Amino-4-(1'hydroxyethyl)-pyridine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly as a modulator of adrenergic receptors. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

  • Molecular Formula : C_7H_10ClN_1O
  • Molecular Weight : Approximately 138.17 g/mol
  • Structure : The compound features an amino group and a hydroxyethyl substituent at the 2 and 4 positions of the pyridine ring, which significantly influence its reactivity and biological activity.

This compound primarily interacts with adrenergic receptors, particularly the β2 adrenergic receptor. Its role as a modulator suggests potential therapeutic implications in conditions like asthma and chronic obstructive pulmonary disease (COPD). The compound may also exhibit anti-inflammatory properties, contributing to its efficacy in treating various neurological disorders and cardiac conditions .

1. Adrenergic Receptor Modulation

Research indicates that this compound acts as a modulator of adrenergic receptors, impacting their activity and potentially providing therapeutic benefits in respiratory diseases.

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, which could be beneficial in treating inflammatory conditions associated with respiratory and cardiovascular diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Properties
2-Amino-5-(1-hydroxyethyl)-pyridineHydroxyethyl group at position 5Potentially different receptor selectivity
3-Amino-4-(1-hydroxyethyl)-pyridineAmino group at position 3Different pharmacological profile
2-Amino-4-pyridinyl ethanolLacks hydroxyethyl substituentMay exhibit different solubility and reactivity

The structural uniqueness of this compound contributes to its specific biological activities compared to these structurally similar compounds .

Study on Adrenergic Modulation

A study highlighted the efficacy of this compound in modulating β2 adrenergic receptors, suggesting its potential use in treating asthma. The research demonstrated that the compound could enhance receptor activation leading to improved bronchodilation .

Cytotoxicity Evaluation

Another investigation focused on compounds structurally related to this compound, revealing significant cytotoxic effects against various cancer cell lines. These findings suggest that further exploration of this compound's analogs could yield valuable insights into its anticancer potential .

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